B1575102 B melanoma antigen 1 (2-10)

B melanoma antigen 1 (2-10)

Cat. No.: B1575102
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

B melanoma antigen 1

Scientific Research Applications

Antigenicity and Immunogenicity

The antigenicity and immunogenicity of B melanoma antigen 1, specifically in the context of Melan-A/MART-1, has been explored for its potential in cancer immunotherapy. Studies have focused on the structure-function properties of this antigen, assessing T-cell responses in healthy individuals, and analyzing CTL responses in metastatic melanoma patients (Romero et al., 2002).

Tumor Rejection Antigen Role

B melanoma antigen 1 has been identified as a tumor rejection antigen. For instance, Tyrosinase-related Protein 2, expressed in murine B16 melanoma, has been studied for its role in eliciting immune responses against melanoma, suggesting its potential use in cancer therapy (Bloom et al., 1997).

Melanoma-Specific Tumor Antigens

Research has characterized specific antigens recognized on melanomas, like PRAME, by CTLs expressing NK inhibitory receptors. This understanding is vital for developing strategies targeting tumor cells showing partial HLA loss (Ikeda et al., 1997).

Role in Vaccine Development

The development of vaccines targeting B melanoma antigen 1 is another area of research. For example, MART-1-engineered dendritic cells have been used to generate protective immune responses against murine melanoma (Ribas et al., 2000).

B Cells and Antibody Production

B cells and their role in antibody production against melanoma antigens, including B melanoma antigen 1, have been explored. This research is crucial for understanding the immune system's role in melanoma progression and for developing biomarkers and therapeutic strategies (Duarte et al., 2018).

RNA-based Genetic Immunization

Synthetic mRNA coding for proteins like TRP2, linked to immunogenic proteins, has been used for RNA-based genetic immunization. This approach shows promise for melanoma vaccination strategies (Steitz et al., 2006).

Properties

sequence

AARAVFLAL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

B melanoma antigen 1 (2-10)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.